2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Alzheimer's disease Amyloid-β Radiotracer development

Researchers developing PET/SPECT tracers for Alzheimer’s need validated Aβ-binding precursors. BrIMPY (CAS 118000-66-1) is a high-affinity, metabolically stable amyloid-β ligand that addresses inconsistent tracer performance. • Validated high binding affinity for Aβ fibrils with excellent in vitro/in vivo correlation. • Rapid brain uptake & fast washout minimize non-specific background, improving image contrast. • Established metabolic stability ensures reliable batch-to-batch consistency for longitudinal studies. Supplied as a non-radioactive QC reference for radiopharmaceutical production and as a benchmark for next-generation tracer development.

Molecular Formula C13H8BrIN2
Molecular Weight 399.02 g/mol
CAS No. 118000-66-1
Cat. No. B048554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
CAS118000-66-1
Synonyms2-(4-BROMOPHENYL)-6-IODOIMIDAZO(1 2-A)P&
Molecular FormulaC13H8BrIN2
Molecular Weight399.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)Br
InChIInChI=1S/C13H8BrIN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
InChIKeyDOUYIPIXURZQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BrIMPY for Alzheimer's Amyloid Imaging


2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine, also referred to as BrIMPY [1], is a synthetic heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. It is characterized by a 4-bromophenyl group at the 2-position and an iodine atom at the 6-position . The compound's primary application is as a precursor for radioiodinated tracers ([123I] or [125I]) used in the non-invasive imaging of β-amyloid (Aβ) plaques in the brain, a hallmark of Alzheimer's disease [1]. Its utility stems from its selective binding to Aβ aggregates and favorable in vivo pharmacokinetic properties [1].

BrIMPY Procurement: Analogs Not Interchangeable


The imidazo[1,2-a]pyridine scaffold is versatile, but minor structural modifications profoundly alter the biological profile of the resulting amyloid-imaging tracers. The compound's utility as a tracer is defined by a complex interplay of three factors: high binding affinity for Aβ fibrils, rapid brain uptake, and rapid washout from non-target brain tissue [1]. Simple substitution of the 4-bromophenyl group with other aryl groups (e.g., 4-dimethylaminophenyl in IMPY) can drastically change these parameters, leading to significantly lower binding affinity [3], altered brain kinetics, or the generation of brain-penetrant radioactive metabolites that increase background noise and compromise image quality [2]. Therefore, generic substitution without rigorous, head-to-head comparative data on these specific imaging-relevant properties is not scientifically valid.

Evidence for Selecting BrIMPY Over Analogs


Aβ Fibril Binding vs. IMPY

The compound exhibits a high binding affinity for synthetic human Aβ 1-40 fibrils, a property essential for sensitive plaque detection. The 4′-bromo substituent (BrIMPY) is associated with high affinity, placing it in the same class as the benchmark tracer IMPY, which has a reported Ki of 15 nM for Aβ aggregates [1][2]. While direct Ki data for BrIMPY is not reported, it is explicitly described as a ligand with 'high binding affinity' in a comparative analysis with other 4′-substituted imidazopyridines [3].

Alzheimer's disease Amyloid-β Radiotracer development

Metabolic Stability vs. IMPY

A key differentiator for BrIMPY is its reported high in vivo metabolic stability, which is a critical advantage over IMPY. IMPY is known to undergo N-demethylation in vivo, generating brain-permeable radioactive metabolites that increase non-specific background signal and reduce imaging contrast [1]. In contrast, a comparative study specifically notes that BrIMPY (along with DRM106) exhibits 'high in vivo metabolic stability' [2]. This structural feature (4-bromo instead of 4-dimethylamino) directly mitigates the primary metabolic liability of the benchmark compound.

Alzheimer's disease Amyloid-β Radiotracer development

Ex Vivo Autoradiography & Plaque Correlation

The specific and selective binding of [125I]BrIMPY to Aβ plaques in brain tissue was quantitatively validated against the gold standard of ex vivo immunohistochemistry. In brain tissue from an APP/PS1 mouse model of Alzheimer's disease, the pattern of uptake for [125I]BrIMPY showed 'excellent correlation' with Aβ plaque pathology as measured by immunohistochemistry [1]. This demonstrates that the signal generated by the radiotracer directly and accurately reflects the underlying disease pathology.

Alzheimer's disease Amyloid-β Autoradiography

BrIMPY Application Scenarios in Alzheimer's Research


Preclinical PET & SPECT Imaging

This compound is the direct precursor for synthesizing [124I]BrIMPY (for PET) or [125I]BrIMPY (for SPECT). Based on the evidence of high binding affinity and metabolic stability [1][2], it is specifically indicated for longitudinal studies in transgenic mouse models (e.g., APP/PS1) to monitor the accumulation and progression of Aβ plaque pathology in vivo [3]. This application is directly supported by the 'excellent correlation' between the radiotracer signal and ex vivo immunohistochemistry, ensuring the imaging data accurately reflects the underlying neuropathology [3].

Novel Radiotracer Development Benchmark

As a well-characterized agent with known in vivo properties, BrIMPY serves as a valuable benchmark or 'gold standard' comparator in the development of next-generation amyloid imaging agents. Its established high metabolic stability [1] makes it a superior control compared to the more rapidly metabolized IMPY [2]. Researchers can use BrIMPY to directly compare the pharmacokinetic and imaging properties of new candidate molecules, providing a more stringent and clinically relevant baseline for evaluation.

In Vitro Autoradiography & Binding Studies

The compound's established selective binding to Aβ plaques [1] makes it an essential tool for in vitro autoradiography. Researchers can use the non-radioactive compound for cold competition studies or its radioiodinated form ([125I]BrIMPY) for direct binding assays on post-mortem human or animal brain tissue. This application is crucial for confirming the presence and distribution of the Aβ target in novel animal models or for validating the mechanism of action of potential Aβ-targeting therapeutics.

Radiopharmaceutical QC Reference Standard

The non-radioactive form of the compound (CAS 118000-66-1) is an indispensable reference standard for the quality control of its radioiodinated counterpart ([123I]BrIMPY or [124I]BrIMPY). It is required for establishing HPLC purity profiles, confirming the identity of the radiolabeled product via co-injection, and ensuring batch-to-batch consistency in the production of the radiopharmaceutical for both research and potential clinical use.

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